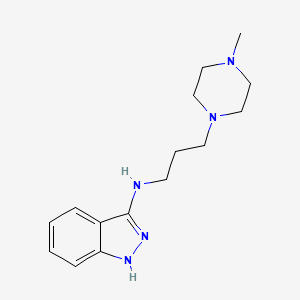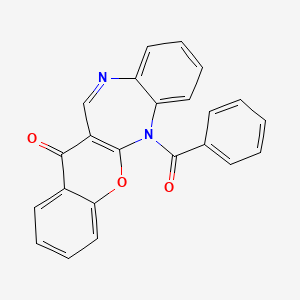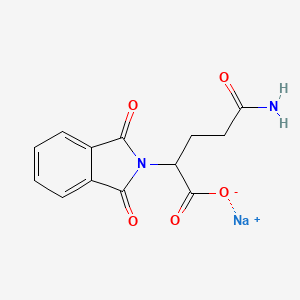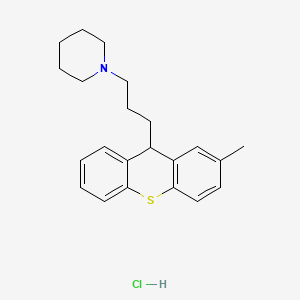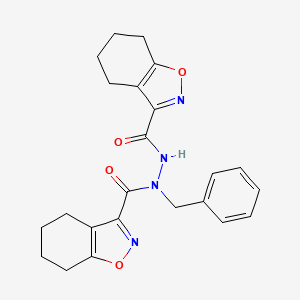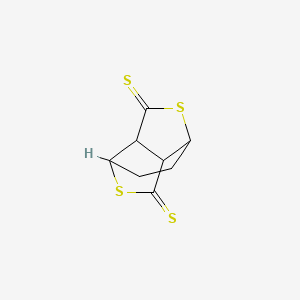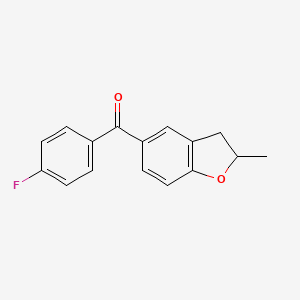
(2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of (2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can also include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
(2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions, often using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of neurotransmitter release and receptor binding.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone involves its interaction with various molecular targets. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction is mediated through specific receptor binding and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities but differ in their specific biological activities and therapeutic applications . For instance, psoralen is used in the treatment of skin diseases like psoriasis, while (2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone is primarily researched for its antimicrobial and anticancer properties .
Properties
CAS No. |
147394-60-3 |
|---|---|
Molecular Formula |
C16H13FO2 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C16H13FO2/c1-10-8-13-9-12(4-7-15(13)19-10)16(18)11-2-5-14(17)6-3-11/h2-7,9-10H,8H2,1H3 |
InChI Key |
FTXAULGMALFERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


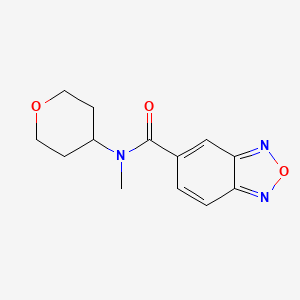
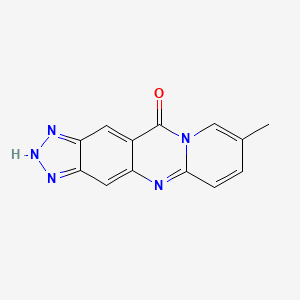
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
